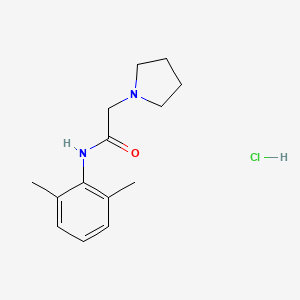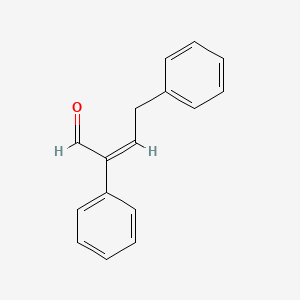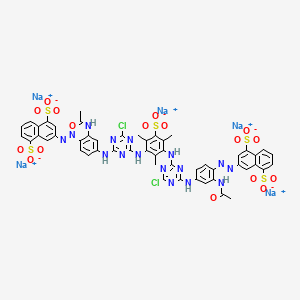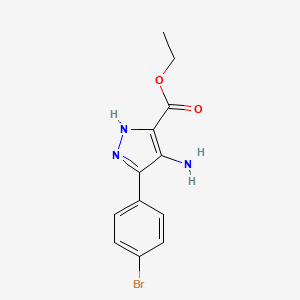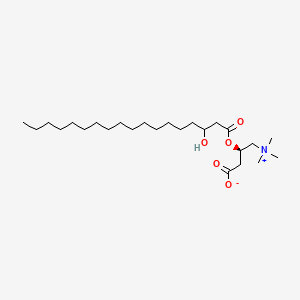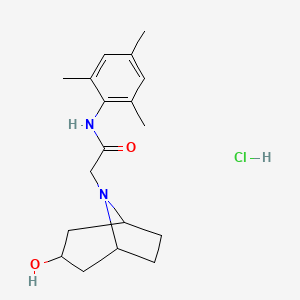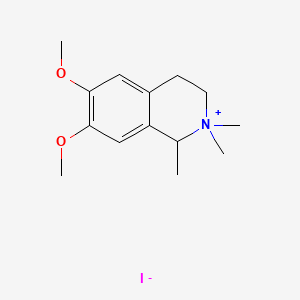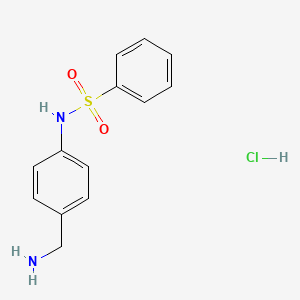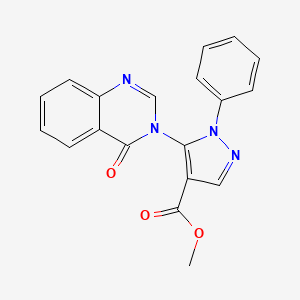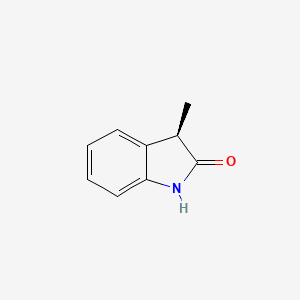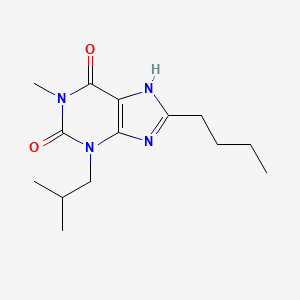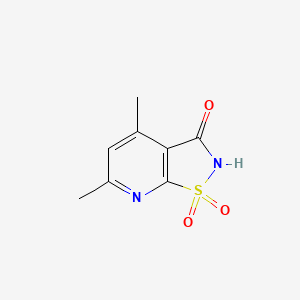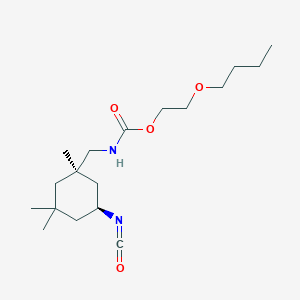
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a methoxy group and a pyrrolidinyl group The compound also includes a trichlorozinc anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene. This process requires the reaction of the amine precursor with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the trichlorozinc complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: 3-methoxy-4-pyrrolidin-1-ylbenzene derivatives.
Coupling: Azo compounds.
Reduction: 3-methoxy-4-pyrrolidin-1-ylbenzene.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes and pigments, as well as in materials science for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) depends on its application. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, which can then participate in further chemical transformations. The trichlorozinc anion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-4-hydroxybenzenediazonium: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.
4-pyrrolidin-1-ylbenzenediazonium: Lacks the methoxy group.
3-methoxybenzenediazonium: Lacks the pyrrolidinyl group.
Uniqueness
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can influence its reactivity and potential applications. The trichlorozinc anion also adds to its uniqueness by providing additional stability and reactivity.
Eigenschaften
CAS-Nummer |
16243-87-1 |
|---|---|
Molekularformel |
C11H14Cl3N3OZn |
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
YFDRHGJGZVIBGF-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


